molecular formula C13H27ClO3 B14629560 Acetic acid;1-chloroundecan-4-ol CAS No. 54131-65-6

Acetic acid;1-chloroundecan-4-ol

Cat. No.: B14629560
CAS No.: 54131-65-6
M. Wt: 266.80 g/mol
InChI Key: HKMRSZVXWCFICC-UHFFFAOYSA-N
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Description

Acetic acid;1-chloroundecan-4-ol is an organic compound that combines the properties of acetic acid and a chlorinated alcohol. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a chlorinated alcohol group (1-chloroundecan-4-ol). It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:

Acetic Acid+1-Chloroundecan-4-olAcetic acid;1-chloroundecan-4-ol+Water\text{Acetic Acid} + \text{1-Chloroundecan-4-ol} \rightarrow \text{this compound} + \text{Water} Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alcohols or other substituted compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with antimicrobial properties.

    1-Chloroundecan-4-ol: A chlorinated alcohol with potential use in organic synthesis.

Uniqueness

Acetic acid;1-chloroundecan-4-ol combines the properties of both acetic acid and 1-chloroundecan-4-ol, making it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties distinguish it from other similar compounds .

Properties

CAS No.

54131-65-6

Molecular Formula

C13H27ClO3

Molecular Weight

266.80 g/mol

IUPAC Name

acetic acid;1-chloroundecan-4-ol

InChI

InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4)

InChI Key

HKMRSZVXWCFICC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCl)O.CC(=O)O

Origin of Product

United States

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